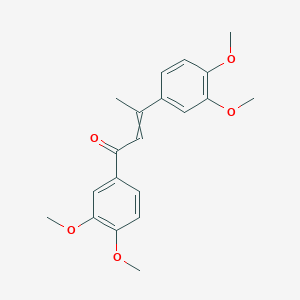![molecular formula C16H14N2O2 B14590957 N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide CAS No. 61492-63-5](/img/structure/B14590957.png)
N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide typically involves the reaction of 2-(cyanomethyl)aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Cyanomethyl)phenyl]-2-methoxyacetamide
- N-[4-(Cyanomethyl)phenyl]-2,4-dimethylbenzamide
- N-[4-(Cyanomethyl)phenyl]methanesulfonamide
Uniqueness
N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide is unique due to the specific positioning of the cyanomethyl group on the phenyl ring and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61492-63-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-[2-(cyanomethyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-8-6-13(7-9-14)16(19)18-15-5-3-2-4-12(15)10-11-17/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
BUQWMQNIXJKXDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


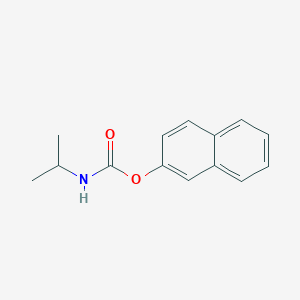
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
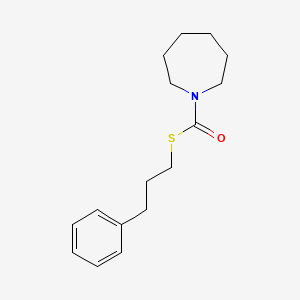

![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
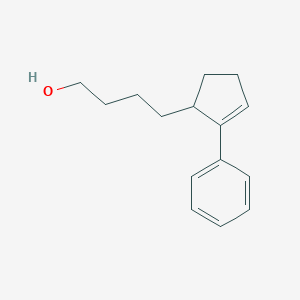
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
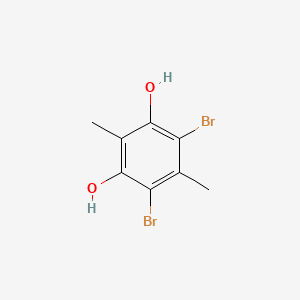
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
